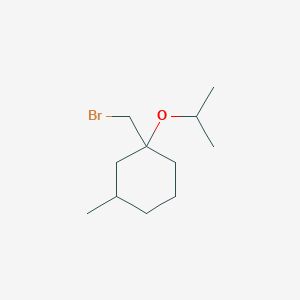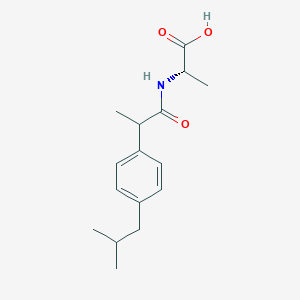
(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid is a chiral compound with significant applications in various fields. It is structurally characterized by the presence of an isobutylphenyl group attached to a propanamido moiety, which is further connected to a propanoic acid group. This compound is known for its potential therapeutic properties and is often studied for its biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-isobutylphenylacetic acid.
Amidation: The 4-isobutylphenylacetic acid is then reacted with an appropriate amine to form the corresponding amide.
Chiral Resolution: The resulting amide is subjected to chiral resolution to obtain the (2S)-enantiomer.
Final Conversion: The chiral amide is then converted to the desired this compound through a series of chemical reactions involving protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compounds.
Catalysis: Catalysts may be employed to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions
(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4-isobutylbenzaldehyde or 4-isobutylbenzoic acid.
Reduction: Formation of 4-isobutylphenylamine.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
科学的研究の応用
(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways.
Pathways: It may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
(2RS)-2-(4-Butylphenyl)propanoic Acid: A similar compound with a butyl group instead of an isobutyl group.
Ethyl (2S)-2-(4-isobutylphenyl)propanoate: An ester derivative of the compound.
Uniqueness
(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid is unique due to its specific chiral configuration and the presence of both amide and propanoic acid functional groups, which contribute to its distinct biological activities and chemical reactivity.
特性
CAS番号 |
110467-60-2 |
|---|---|
分子式 |
C16H23NO3 |
分子量 |
277.36 g/mol |
IUPAC名 |
(2S)-2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO3/c1-10(2)9-13-5-7-14(8-6-13)11(3)15(18)17-12(4)16(19)20/h5-8,10-12H,9H2,1-4H3,(H,17,18)(H,19,20)/t11?,12-/m0/s1 |
InChIキー |
PHTJCAIHAGIVHT-KIYNQFGBSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



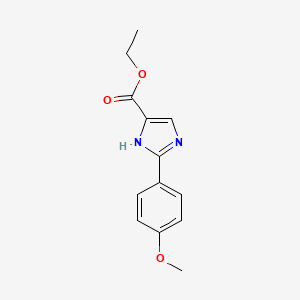
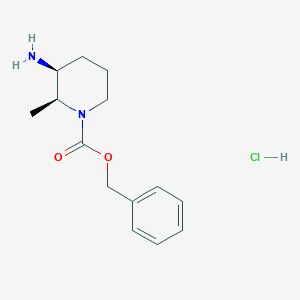

![[3-(Trifluoromethyl)adamantan-1-yl]methanamine](/img/structure/B13079211.png)

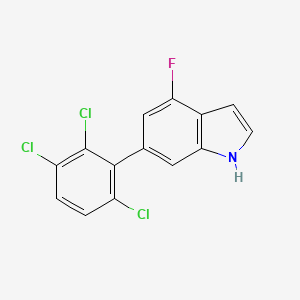




![2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13079259.png)
![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)
